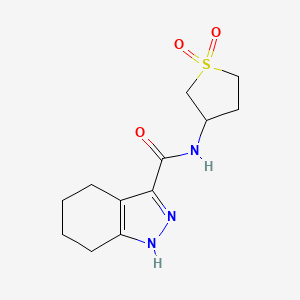![molecular formula C17H18N6O2 B14954050 N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide](/img/structure/B14954050.png)
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is a complex organic compound that features a benzimidazole moiety fused with a pyrazinecarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the nucleophilic substitution of a benzimidazole derivative with a pyrazinecarboxamide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole moiety can be substituted with various functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
科学的研究の応用
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular processes by targeting DNA, RNA, and protein synthesis pathways .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself and its various substituted forms.
Pyrazinecarboxamide derivatives: Compounds with similar pyrazinecarboxamide structures but different substituents.
Uniqueness
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is unique due to its dual functionality, combining the properties of both benzimidazole and pyrazinecarboxamide.
特性
分子式 |
C17H18N6O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
N-[4-(1H-benzimidazol-2-ylmethylamino)-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c24-16(6-3-7-20-17(25)14-10-18-8-9-19-14)21-11-15-22-12-4-1-2-5-13(12)23-15/h1-2,4-5,8-10H,3,6-7,11H2,(H,20,25)(H,21,24)(H,22,23) |
InChIキー |
WMAYMKKIVKINGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCNC(=O)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B14953967.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953968.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953969.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953972.png)
![2-[3-(Propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953973.png)


![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953983.png)
![1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone](/img/structure/B14954016.png)
![5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B14954018.png)
![N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954027.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14954040.png)
![2-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14954046.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide](/img/structure/B14954049.png)
